molecular formula C18H17N3O B6468931 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640836-47-9

4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6468931
CAS No.: 2640836-47-9
M. Wt: 291.3 g/mol
InChI Key: ZWHIYMWFPIOLMU-UHFFFAOYSA-N
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Description

4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with Naphthalene: The naphthalene moiety is introduced via a nucleophilic aromatic substitution reaction, where a naphthalene derivative reacts with the pyrimidine ring.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the pyrimidine ring with morpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput synthesis techniques, such as continuous flow chemistry, to optimize yield and purity. These methods often employ automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or nitro groups to their corresponding alkanes or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines.

Scientific Research Applications

4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound shares a similar pyrimidine and naphthalene structure but has a piperidine ring instead of morpholine.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring instead of naphthalene and are studied for their biological activities.

Uniqueness

4-[5-(naphthalen-2-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of a morpholine ring with a naphthalene-substituted pyrimidine. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(5-naphthalen-2-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-4-15-11-16(6-5-14(15)3-1)17-12-19-18(20-13-17)21-7-9-22-10-8-21/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHIYMWFPIOLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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